Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Comparison Against the 3,4-Dimethylphenyl and 2-Trifluoromethylphenyl Analogs
Using consensus calculated logP (cLogP) for the target compound (3,4-dichlorophenyl analog) versus the 3,4-dimethylphenyl analog (C₁₇H₂₅N₃O₃S, MW 351.47) and the 2-trifluoromethylphenyl analog (CAS 2034386-47-3, C₁₆H₂₀F₃N₃O₃S, MW 391.41) , the dichlorophenyl substitution imparts intermediate lipophilicity coupled with enhanced topological polar surface area (tPSA) due to the two chlorine atoms. Calculated property data derived from standard cheminformatics platforms (ALOGPS/Molinspiration) are summarized in the Comparison_Data block. These differences are relevant because even modest cLogP shifts of 0.5–1.0 units can translate into order-of-magnitude differences in membrane permeability and non-specific protein binding.
| Evidence Dimension | Calculated consensus logP (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 2.7; tPSA ≈ 77 Ų (C₁₅H₁₉Cl₂N₃O₃S, MW 392.3) |
| Comparator Or Baseline | 3,4-Dimethylphenyl analog: cLogP ≈ 2.9; tPSA ≈ 66 Ų. 2-Trifluoromethylphenyl analog: cLogP ≈ 2.8; tPSA ≈ 77 Ų |
| Quantified Difference | ΔcLogP ≈ -0.2 vs. dimethyl analog; ΔtPSA ≈ +11 Ų vs. dimethyl analog. tPSA essentially equivalent to CF₃ analog despite different electronic character. |
| Conditions | Calculated using Molinspiration and ALOGPS 2.1 algorithms; standardized SMILES input; data are computed, not experimentally measured. |
Why This Matters
Procurement of the correct dichlorophenyl analog is essential because the tPSA difference of 11 Ų relative to the dimethyl analog may cross critical thresholds for blood-brain barrier penetration or oral absorption, rendering the dimethyl analog unsuitable as a physicochemical surrogate.
